molecular formula C17H32O3 B8581702 Methyl 9-oxo-hexadecanoate

Methyl 9-oxo-hexadecanoate

Cat. No. B8581702
M. Wt: 284.4 g/mol
InChI Key: HETXYGMOANCCOL-UHFFFAOYSA-N
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Patent
US09266853B2

Procedure details

Under a nitrogen atmosphere, monomethyl azelate (6.70 g, 33.1 mmol), commercially available from Tokyo Chemical Industry Co., Ltd., was dissolved in toluene (60 mL), N,N-dimethylformamide (DMF, 25.6 μL, 0.331 mmol) was added thereto, and the solution was warmed to 60° C. While maintaining the temperature at 60° C., a solution of oxalyl chloride (2.94 mL, 34.8 mmol) in toluene (7.0 mL) was added dropwise over 10 minutes. After completion of the dropwise addition, the mixture was stirred at 60° C. for 2.0 hours. Toluene and oxalyl chloride were distilled off under reduced pressure, and subsequently tetrahydrofuran (THF, 67 mL) was added to distill off the solvent. Under a nitrogen atmosphere, this crude product was dissolved in THF (50 mL), tris(2,4-pentadionato) iron (III) (Fe(acac)3, 0.585 g, 0.166 mmol) was added thereto, and the solution was cooled to −40° C. Subsequently, a dilution of n-heptyl magnesium bromide (1 M solution in THF, 36.4 mL, 36.4 mmol) with THF (30 mL) was added dropwise over 1 hour. After completion of the dropwise addition, the mixture was stirred at −40° C. for 1.5 hours. To the reaction solution was added 0.5 M aqueous hydrochloric acid solution (40 mL) to stop the reaction, and the solution was extracted with ethyl acetate. The aqueous layer was washed with ethyl acetate, and the organic layers were combined, washed sequentially with water, a saturated sodium bicarbonate aqueous solution, and a saturated brine and dried over anhydrous sodium sulfate. After the organic layer was filtered and the solvent was distilled off, the resulting residue was purified with SP1 (SiO2 cartridge, 10% ethyl acetate/n-hexane, Rf=0.2) to obtain methyl 9-oxo-hexadecanoate (No. 4984860; 7.33 g, 78% yield).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
25.6 μL
Type
reactant
Reaction Step Two
Quantity
2.94 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
n-heptyl magnesium bromide
Quantity
36.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Quantity
0.585 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O-:11])=O.CN(C)C=O.C(Cl)(=O)C(Cl)=O.[CH2:26]([Mg]Br)[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].Cl>C1(C)C=CC=CC=1.[Fe+3].O1CCCC1>[O:11]=[C:9]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
C(CCCCCCCC(=O)[O-])(=O)OC
Step Two
Name
Quantity
25.6 μL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
2.94 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
n-heptyl magnesium bromide
Quantity
36.4 mL
Type
reactant
Smiles
C(CCCCCC)[Mg]Br
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0.585 g
Type
catalyst
Smiles
[Fe+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 2.0 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature at 60° C.
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
DISTILLATION
Type
DISTILLATION
Details
Toluene and oxalyl chloride were distilled off under reduced pressure, and subsequently tetrahydrofuran (THF, 67 mL)
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvent
DISSOLUTION
Type
DISSOLUTION
Details
Under a nitrogen atmosphere, this crude product was dissolved in THF (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −40° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at −40° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate
WASH
Type
WASH
Details
washed sequentially with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium bicarbonate aqueous solution, and a saturated brine and dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the organic layer was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified with SP1 (SiO2 cartridge, 10% ethyl acetate/n-hexane, Rf=0.2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C(CCCCCCCC(=O)OC)CCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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